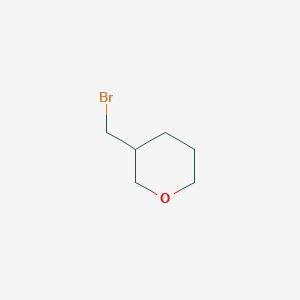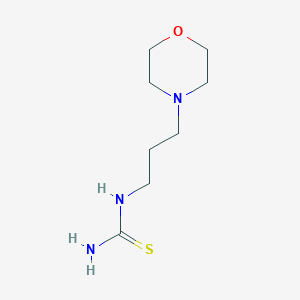![molecular formula C10H13NO3 B038951 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate CAS No. 119623-15-3](/img/structure/B38951.png)
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate, also known as HPAC, is a chemical compound that has gained significant attention in scientific research in recent years. HPAC has been found to have various biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate is not fully understood. However, it has been suggested that 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate may interact with metal ions through its pyridine ring, leading to the formation of metal complexes. The resulting metal complexes may then exhibit various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has also been found to have antioxidant properties, protecting cells from oxidative damage. Additionally, 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been shown to have anti-inflammatory properties, reducing inflammation in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate in lab experiments is its fluorescent properties, which allow for easy detection and quantification. Additionally, 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been found to be relatively stable, making it suitable for long-term experiments. However, one limitation of using 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate. One area of interest is the development of new metal complexes using 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate as a ligand. These metal complexes may have potential applications in catalysis and material science. Additionally, further research is needed to fully understand the mechanism of action of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate and its potential therapeutic applications. Finally, the potential toxicity of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate should be further investigated to ensure its safe use in lab experiments.
Synthesemethoden
The synthesis of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate involves the reaction of 2-bromoacetate with 3-(2-hydroxypropyl)pyridine. The resulting product is then treated with sodium hydroxide to form 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate. The yield of 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate synthesis is around 70%, and the purity of the product can be further enhanced through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. 2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
119623-15-3 |
|---|---|
Produktname |
2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate |
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2-[3-(2-hydroxypropyl)pyridin-1-ium-1-yl]acetate |
InChI |
InChI=1S/C10H13NO3/c1-8(12)5-9-3-2-4-11(6-9)7-10(13)14/h2-4,6,8,12H,5,7H2,1H3 |
InChI-Schlüssel |
XAYKIPCPOCXUBY-UHFFFAOYSA-N |
SMILES |
CC(CC1=C[N+](=CC=C1)CC(=O)[O-])O |
Kanonische SMILES |
CC(CC1=C[N+](=CC=C1)CC(=O)[O-])O |
Synonyme |
1-(1-carboxymethyl)-3-(2-hydroxypropyl)pyridinium betaine CHPB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




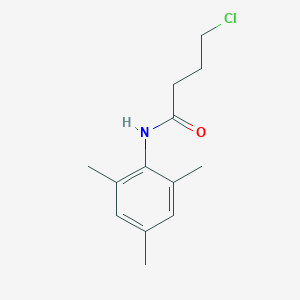
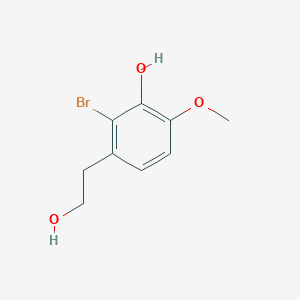

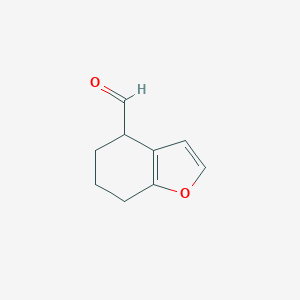
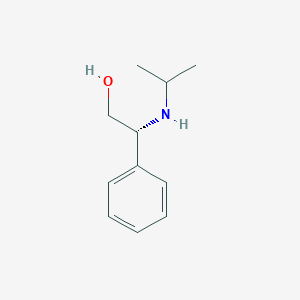
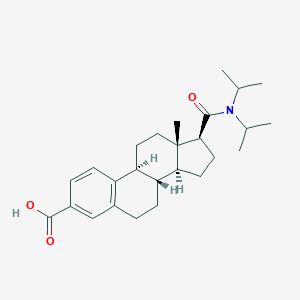


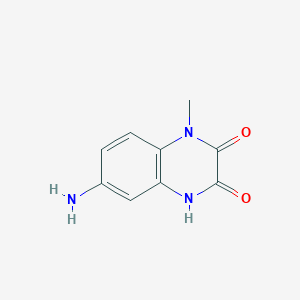
![7,10-Diazatetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene-8,9-dicarbonitrile](/img/structure/B38889.png)
![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)
